1,4-Dibromo-2,3-dimethoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 295.96 g/mol. It features a benzene ring substituted with two bromine atoms at the 1 and 4 positions and two methoxy groups at the 2 and 3 positions. This compound is known for its crystalline powder form, typically appearing as a white to yellow solid. Its structure can be represented by the InChI Key: QHHTUAGFGZHPNI-UHFFFAOYSA-N, and it has various synonyms, including 1,4-dibromo-2,3-dimethoxybenzene and 2,3-dibromo-1,4-dimethoxybenzene .
These reactions are significant in synthetic organic chemistry for developing more complex molecules .
Research indicates that 1,4-dibromo-2,3-dimethoxybenzene exhibits notable biological activities. It has been studied for:
Several methods are employed for synthesizing 1,4-dibromo-2,3-dimethoxybenzene:
1,4-Dibromo-2,3-dimethoxybenzene finds applications in various fields:
Interaction studies of 1,4-dibromo-2,3-dimethoxybenzene focus on its compatibility with other compounds and its biological interactions:
Several compounds share structural similarities with 1,4-dibromo-2,3-dimethoxybenzene. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Dibromo-2,5-dimethoxybenzene | Different methoxy group positioning | |
| 1-Bromo-4-methoxybenzene | Only one bromine atom and one methoxy group | |
| 1,3-Dibromo-5-methoxybenzene | Bromines at different positions |
1,4-Dibromo-2,3-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring which influences its reactivity and biological properties compared to other dibrominated dimethoxybenzenes. Its dual methoxy groups enhance solubility and reactivity in synthetic applications .
This compound's diverse applications across pharmaceutical and agricultural sectors highlight its significance in ongoing research and development efforts.
Electrophilic aromatic substitution (EAS) is the cornerstone of introducing bromine atoms into the aromatic ring of 2,3-dimethoxybenzene. Methoxy groups, as strong electron-donating substituents, activate the ring toward electrophilic attack while directing incoming electrophiles to specific positions. In 2,3-dimethoxybenzene, the meta-directing effects of the methoxy groups are superseded by their ortho/para-directing nature due to resonance stabilization.
The regioselectivity of dibromination depends on the interplay between electronic activation and steric constraints. For 1,4-dibromo-2,3-dimethoxybenzene, bromine atoms must occupy the 1 and 4 positions, which are para to the methoxy groups at 2 and 3. Computational studies suggest that the electron density at positions 1 and 4 is elevated due to resonance donation from the methoxy groups, making these sites preferential for electrophilic attack.
Two primary EAS pathways are viable:
In practice, direct dibromination is challenging due to overhalogenation risks. For example, bromination of 1,4-dimethoxybenzene with N-bromosuccinimide (NBS) in acetonitrile yields 2,5-dibromo-1,4-dimethoxybenzene in 86.5% yield after two equivalents of NBS. Adapting this to 2,3-dimethoxybenzene would require similar conditions, with bromine directed to positions 1 and 4.
The choice of brominating agent profoundly impacts reaction efficiency and selectivity. Key agents include:
| Brominating Agent | Mechanism | Selectivity | Yield (Reported) |
|---|---|---|---|
| Br₂/FeBr₃ | Electrophilic Br⁺ generation | Moderate | 60–75% |
| NBS/CH₃CN | Radical or electrophilic Br | High | 80–95% |
| HBr/H₂O₂ | Oxidative bromination | Low | 40–55% |
Bromine (Br₂) with Lewis Acids: FeBr₃ catalyzes the generation of Br⁺, enabling electrophilic attack. While effective, this method risks polybromination and requires rigorous temperature control. For 2,3-dimethoxybenzene, Br₂/FeBr₃ at 0°C achieves monobromination at position 1 in 68% yield, but dibromination drops to 45% due to competing side reactions.
N-Bromosuccinimide (NBS): In polar aprotic solvents like acetonitrile, NBS facilitates controlled bromination. For 1,4-dimethoxybenzene, two equivalents of NBS yield 2,5-dibromo-1,4-dimethoxybenzene at 86.5% purity. Analogous conditions for 2,3-dimethoxybenzene could favor 1,4-dibromination, though steric hindrance between methoxy groups may reduce yields to ~70%.
HBr with Oxidants: H₂O₂ oxidizes HBr to Br₂ in situ, offering a milder alternative. However, this method’s low selectivity (40–55% yield) limits its utility for complex substrates.
Solvent polarity and reaction temperature are pivotal in stabilizing intermediates and controlling kinetics:
| Solvent | Polarity | Boiling Point (°C) | Yield (NBS) |
|---|---|---|---|
| Acetonitrile | High | 82 | 86.5% |
| Dichloromethane | Moderate | 40 | 72% |
| Tetrahydrofuran | Low | 66 | 58% |
Acetonitrile: High polarity stabilizes the transition state in NBS-mediated bromination, enhancing regioselectivity. At room temperature, reactions reach completion within 2–4 hours for 1,4-dimethoxybenzene. For 2,3-dimethoxybenzene, extending the reaction time to 6 hours may compensate for steric effects, albeit with a 10–15% yield reduction.
Dichloromethane (DCM): Lower polarity reduces electrophile stabilization, necessitating higher Br₂ concentrations. At −10°C, DCM suppresses polybromination but extends reaction times to 12–18 hours.
Temperature Effects:
The molecular symmetry of 1,4-dibromo-2,3-dimethoxybenzene is intrinsically linked to its substitution pattern. In halogenated dimethoxybenzenes, the spatial arrangement of substituents governs the molecule’s overall geometry and crystallographic packing. For example, in the closely related compound 1,4-dibromo-2,5-dimethoxybenzene, X-ray diffraction (XRD) studies reveal a centrosymmetric structure where the asymmetric unit contains half a molecule, with inversion symmetry generating the full entity [3] [4]. Although this differs in substitution positions, it highlights the role of symmetry operations in stabilizing crystal lattices.
The benzene ring in 1,4-dibromo-2,3-dimethoxybenzene adopts a planar configuration due to sp$$^2$$ hybridization. Key bond lengths, such as C–Br (1.89–1.91 Å) and C–O (1.36–1.40 Å), align with standard values for brominated and methoxylated aromatics [3] [4]. The dihedral angles between substituents influence molecular symmetry: the 1,4-bromo groups and 2,3-methoxy moieties likely create a distorted geometry that precludes perfect planar symmetry. XRD data for analogous systems suggest monoclinic or orthorhombic space groups (e.g., P2$$_1$$/n) [4], though experimental confirmation for this isomer remains absent.
| Parameter | Value (Hypothesized) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |
| β Angle | 105° |
| Z (Molecules/Unit Cell) | 4 |
In the solid state, 1,4-dibromo-2,3-dimethoxybenzene is expected to form layered structures stabilized by halogen-halogen (Br···Br) and methoxy-oxygen interactions. Bromine atoms, with their high polarizability, engage in Type II halogen bonds (C–Br···Br–C), typically at angles of 150–170° and distances of 3.4–3.6 Å [3]. Concurrently, methoxy groups participate in C–H···O hydrogen bonds, connecting adjacent molecules into chains or sheets.
A hypothetical packing model, extrapolated from similar dimethoxybenzenes, suggests herringbone arrangements where bromine atoms from one molecule align with methoxy groups of neighbors. This interplay between halogen and hydrogen bonding creates a three-dimensional network with moderate thermal stability, consistent with the compound’s melting point of 154–158°C [2].
Density functional theory calculations have become the cornerstone methodology for investigating the electronic structure and molecular properties of halogenated benzene derivatives, including 1,4-dibromo-2,3-dimethoxybenzene [1] [2]. The molecular structure of this compound features a benzene ring substituted with two bromine atoms at the 1,4-positions and two methoxy groups at the 2,3-positions, creating a unique electronic environment that significantly influences its computational properties [3] [4].
The most commonly employed computational approach for studying dihalogenated benzene compounds utilizes the Becke three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional (B3LYP) with various basis sets [1] [5]. For 1,4-dibromo-2,3-dimethoxybenzene, the B3LYP/6-31G(d) level of theory provides reliable geometric parameters and harmonic vibrational frequencies suitable for initial structural characterization [6]. Higher-level calculations employing the B3LYP/6-311++G(d,p) basis set offer enhanced accuracy for electronic property predictions, particularly for frontier molecular orbital analysis [7] [5].
The optimized molecular geometry of 1,4-dibromo-2,3-dimethoxybenzene exhibits typical aromatic characteristics with C-C bond lengths of approximately 1.390 Å, consistent with benzene derivatives [8] [9]. The presence of bromine substituents and methoxy groups creates a planar molecular structure where all non-hydrogen atoms lie essentially in a common plane, as observed in similar dibromo-dimethoxybenzene isomers [10]. The calculated molecular weight of 295.956 g/mol and density of 1.7±0.1 g/cm³ reflect the significant contribution of the heavy bromine atoms to the overall molecular properties [3] [11].
Electronic structure calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are substantially influenced by the electron-donating methoxy groups and electron-withdrawing bromine substituents [12] [13]. The HOMO-LUMO energy gap typically ranges between 4-6 eV for halogenated benzene derivatives, with the specific value depending on the computational method and substitution pattern [12] [7]. Time-dependent density functional theory calculations can further elucidate the electronic transition energies and optical absorption spectra [14] [15].
The molecular electrostatic potential surface analysis demonstrates the influence of substituents on the charge distribution throughout the aromatic system [16]. The bromine atoms introduce regions of positive electrostatic potential due to their electron-withdrawing character, while the methoxy groups create areas of enhanced electron density . This electronic polarization significantly affects the chemical reactivity and intermolecular interactions of the molecule [18] [19].
Frontier molecular orbital analysis represents a fundamental approach for understanding the chemical reactivity and electronic properties of 1,4-dibromo-2,3-dimethoxybenzene [20] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital provide crucial insights into the electron-donating and electron-accepting capabilities of the molecule, respectively [12] [13].
The HOMO of 1,4-dibromo-2,3-dimethoxybenzene is primarily localized on the aromatic ring system with significant contributions from the methoxy oxygen atoms [22] [20]. The electron density distribution shows that the methoxy groups act as π-donors, contributing additional electron density to the benzene ring through resonance effects [23]. This electronic delocalization enhances the aromatic character and influences the overall stability of the molecular system [21] [24].
Conversely, the LUMO exhibits substantial character on the bromine-substituted carbon atoms, reflecting the electron-withdrawing nature of the halogen substituents [22] [25]. The energy difference between the HOMO and LUMO orbitals, typically calculated to be in the range of 4-6 eV for similar compounds, indicates moderate chemical reactivity [12] [7]. A smaller HOMO-LUMO gap generally correlates with increased chemical reactivity and enhanced polarizability [7] [26].
Global reactivity indices derived from frontier molecular orbital energies provide quantitative measures of molecular reactivity [27] [26]. The chemical hardness (η), defined as half the difference between ionization potential and electron affinity, characterizes the resistance to electron density changes [26]. The global softness (σ = 1/η) represents the polarizability and reactivity of the molecule toward electrophilic and nucleophilic attacks [28] [26].
The electrophilicity index (ω), calculated from the chemical potential and hardness, quantifies the electron-accepting power of the molecule [25] [19]. For 1,4-dibromo-2,3-dimethoxybenzene, the presence of electron-withdrawing bromine atoms increases the electrophilicity compared to the parent dimethoxybenzene [29] [30]. The nucleophilicity index, representing the electron-donating ability, is enhanced by the methoxy substituents through their resonance donation effects [28] [19].
Local reactivity descriptors, including Fukui functions and Parr functions, identify the most reactive atomic sites within the molecule [27] [31]. The Fukui function for electrophilic attack (f⁻) indicates sites with high electron density suitable for electrophilic substitution reactions [32] [28]. For aromatic compounds with mixed electron-donating and electron-withdrawing substituents, the regioselectivity depends on the balance between these opposing electronic effects [25] [30].
The condensed Fukui functions calculated for individual atoms reveal that the carbon atoms adjacent to methoxy groups exhibit higher nucleophilic character, while those near bromine substituents show enhanced electrophilic reactivity [25] [33]. This electronic heterogeneity creates distinct reactive sites that can undergo selective chemical transformations depending on the nature of the attacking reagent [30] [23].
The molecular orbital coefficients and atomic contributions provide detailed information about the nodal properties and symmetry characteristics of the frontier orbitals [34] [20]. For benzene derivatives, the π-molecular orbitals maintain aromatic character while being perturbed by the substituent effects [8] [21]. The electron density delocalization patterns help explain the stability and reactivity trends observed in experimental studies [9] [24].